CB9032258 is a phthalazinone derivative identified as a potential apolipoprotein E4 (ApoE4) structure corrector. [ [] ] ApoE4 is the major genetic risk factor for Alzheimer's Disease (AD). [ [] ] CB9032258 functions by abolishing the pathological conformation of ApoE4, specifically the intramolecular domain interaction. [ [] ]
CB9032258 acts as an ApoE4 structure corrector. [ [] ] ApoE4, in its pathological conformation, exhibits intramolecular domain interaction, which is considered detrimental in AD. CB9032258 disrupts this domain interaction, restoring the structure of ApoE4 to a potentially more beneficial conformation. [ [] ]
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 2435-59-8
CAS No.: 35936-85-7